molecular formula C18H17Cl2NO3 B268247 3,5-dichloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide

3,5-dichloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide

Cat. No. B268247
M. Wt: 366.2 g/mol
InChI Key: RCORNVHIKDBFNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-dichloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide, also known as DCFB, is a chemical compound that has been the focus of scientific research due to its potential applications in various fields.

Mechanism of Action

DCF exerts its effects through multiple mechanisms of action. In cancer cells, DCF induces apoptosis by activating the caspase pathway and inhibiting the PI3K/Akt signaling pathway. In neurodegenerative diseases, DCF reduces oxidative stress and inflammation by activating the Nrf2 pathway and inhibiting the NF-κB pathway. Inflammation is also inhibited by DCF through the inhibition of the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Biochemical and Physiological Effects:
DCF has been shown to have various biochemical and physiological effects. In cancer cells, DCF inhibits cell proliferation and induces apoptosis. In neurodegenerative diseases, DCF reduces oxidative stress and inflammation, leading to neuroprotection. Inflammation is also inhibited by DCF, leading to a reduction in the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

DCF has several advantages for lab experiments, such as its stability and solubility in various solvents. However, DCF has some limitations, such as its potential toxicity and the need for further research to determine its optimal dosage and administration route.

Future Directions

For research on DCF include the development of analogs with improved efficacy and reduced toxicity, investigation of potential applications in other diseases, and determining the optimal dosage and administration route for different diseases and conditions.

Synthesis Methods

DCF is synthesized through a multi-step process that involves the reaction of 3,5-dichlorobenzoic acid with 2-(tetrahydro-2-furanylmethoxy)aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then subjected to purification and characterization methods such as column chromatography and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

DCF has been studied for its potential applications in various fields such as cancer research, neurodegenerative diseases, and inflammation. In cancer research, DCF has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neurodegenerative diseases, DCF has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. Inflammation is a common factor in many diseases, and DCF has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

properties

Molecular Formula

C18H17Cl2NO3

Molecular Weight

366.2 g/mol

IUPAC Name

3,5-dichloro-N-[2-(oxolan-2-ylmethoxy)phenyl]benzamide

InChI

InChI=1S/C18H17Cl2NO3/c19-13-8-12(9-14(20)10-13)18(22)21-16-5-1-2-6-17(16)24-11-15-4-3-7-23-15/h1-2,5-6,8-10,15H,3-4,7,11H2,(H,21,22)

InChI Key

RCORNVHIKDBFNX-UHFFFAOYSA-N

SMILES

C1CC(OC1)COC2=CC=CC=C2NC(=O)C3=CC(=CC(=C3)Cl)Cl

Canonical SMILES

C1CC(OC1)COC2=CC=CC=C2NC(=O)C3=CC(=CC(=C3)Cl)Cl

Origin of Product

United States

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